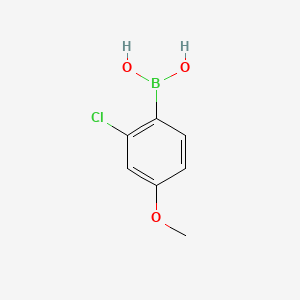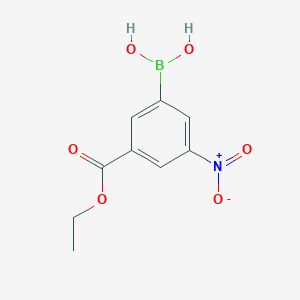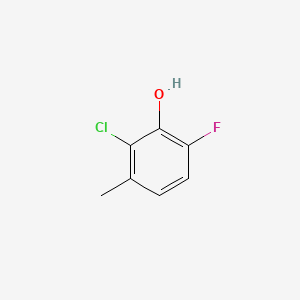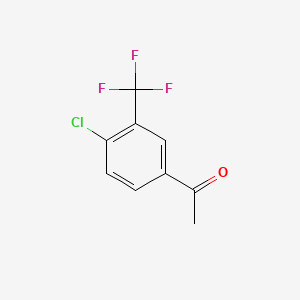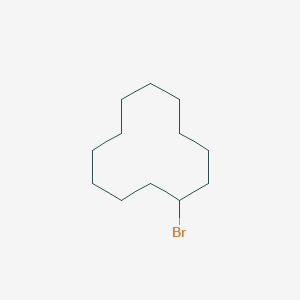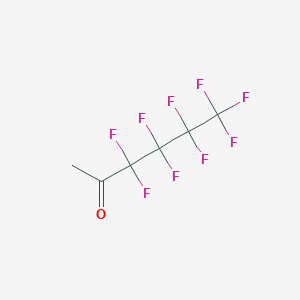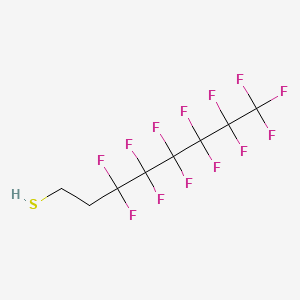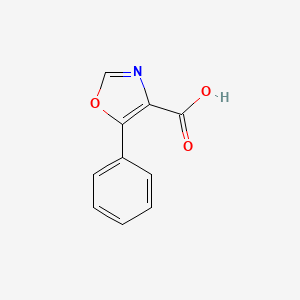![molecular formula C7H6OS B1586673 5,6-Dihydrocyclopenta[b]thiophen-4-one CAS No. 5650-51-1](/img/structure/B1586673.png)
5,6-Dihydrocyclopenta[b]thiophen-4-one
概要
説明
5,6-Dihydrocyclopenta[b]thiophen-4-one is a useful research chemical . It has a molecular formula of C7H6OS and a molecular weight of 138.19 g/mol .
Synthesis Analysis
The synthesis of 5,6-Dihydrocyclopenta[b]thiophen-4-one involves several steps. One method involves the use of sulfuric acid in 1,4-dioxane, which is heated for 3 hours . Another method involves the use of 2,2,6,6-tetramethyl-piperidine, bis (1,5-cyclooctadiene)rhodium (I) tetrafluoroborate, and Tri (p-tolyl)phosphine in toluene at 90℃ for 3.5 hours .Molecular Structure Analysis
The InChI code for 5,6-Dihydrocyclopenta[b]thiophen-4-one is 1S/C7H7OS/c8-6-1-2-7-5(6)3-4-9-7/h3-4,9H,1-2H2 .科学的研究の応用
Material Science
In material science, this compound could be utilized in the development of new organic semiconducting materials. Its thiophene core is particularly interesting for creating polymers with conductive properties, which are essential for organic photovoltaic cells .
Environmental Science
The compound’s physicochemical properties suggest it could be used in environmental science research, particularly in studying the degradation of thiophene-based pollutants. Its solubility and reactivity could help in understanding the environmental fate of similar compounds .
Energy
5,6-Dihydrocyclopenta[b]thiophen-4-one may find applications in the energy sector, especially in the field of renewable energy sources like solar cells. The thiophene derivatives are known for their use in the development of solar cell materials due to their ability to absorb light and convert it into electrical energy .
Agriculture
This compound could be explored for its use in agricultural chemistry, possibly as a precursor for the synthesis of agrochemicals. The thiophene ring is a common motif in molecules with herbicidal and fungicidal activities .
Analytical Chemistry
In analytical chemistry, 5,6-Dihydrocyclopenta[b]thiophen-4-one can be used as a standard or reference compound in chromatographic analysis and mass spectrometry. Its well-defined structure and properties allow for accurate calibration and method development .
Biochemistry
The compound’s interaction with biological systems could be of interest in biochemistry, particularly in studying enzyme-catalyzed reactions where thiophene derivatives might play a role as inhibitors or substrates .
Pharmacology
Pharmacologically, 5,6-Dihydrocyclopenta[b]thiophen-4-one could be significant in the study of drug metabolism and pharmacokinetics. Its potential as a CYP1A2 inhibitor suggests it could affect the metabolic pathways of various drugs .
Safety and Hazards
特性
IUPAC Name |
5,6-dihydrocyclopenta[b]thiophen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6OS/c8-6-1-2-7-5(6)3-4-9-7/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBLGOHFGYWCRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365716 | |
| Record name | 5,6-dihydrocyclopenta[b]thiophen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dihydrocyclopenta[b]thiophen-4-one | |
CAS RN |
5650-51-1 | |
| Record name | 5,6-dihydrocyclopenta[b]thiophen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H,5H,6H-cyclopenta[b]thiophen-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


